molecular formula C9H12N2O B8547208 3-((3S)-3-Pyrrolidinyloxy)pyridine

3-((3S)-3-Pyrrolidinyloxy)pyridine

Cat. No.: B8547208
M. Wt: 164.20 g/mol
InChI Key: DCWKRPJLVIHGCZ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((3S)-3-Pyrrolidinyloxy)pyridine is a chiral pyridine derivative characterized by a pyrrolidine ring linked via an oxygen atom to the 3-position of the pyridine ring. The stereogenic center at the 3-position of the pyrrolidine ring (S configuration) introduces enantioselectivity, which is critical in pharmaceutical and catalytic applications.

Key structural features:

  • Pyridine backbone: Electron-deficient aromatic ring enabling π-π interactions and hydrogen bonding.
  • Pyrrolidinyloxy linker: A five-membered nitrogen-containing ring with oxygen, enhancing conformational flexibility and stereochemical diversity.
  • Stereochemistry: The (3S) configuration may influence binding affinity in chiral environments.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

3-[(3S)-pyrrolidin-3-yl]oxypyridine

InChI

InChI=1S/C9H12N2O/c1-2-8(6-10-4-1)12-9-3-5-11-7-9/h1-2,4,6,9,11H,3,5,7H2/t9-/m0/s1

InChI Key

DCWKRPJLVIHGCZ-VIFPVBQESA-N

Isomeric SMILES

C1CNC[C@H]1OC2=CN=CC=C2

Canonical SMILES

C1CNCC1OC2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Stereochemical Impact : The (3S) configuration in pyrrolidine derivatives (e.g., –13) is critical for enantioselectivity in catalysis and target binding .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) decrease electron density on the pyridine/pyrrolidine system, altering reactivity in electrophilic substitutions .

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